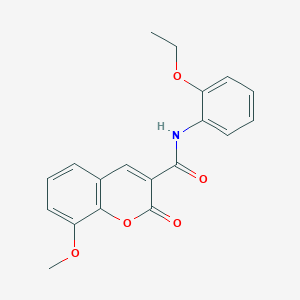

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

CAS No.: 309725-98-2

Cat. No.: VC4176890

Molecular Formula: C19H17NO5

Molecular Weight: 339.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309725-98-2 |

|---|---|

| Molecular Formula | C19H17NO5 |

| Molecular Weight | 339.347 |

| IUPAC Name | N-(2-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C19H17NO5/c1-3-24-15-9-5-4-8-14(15)20-18(21)13-11-12-7-6-10-16(23-2)17(12)25-19(13)22/h4-11H,3H2,1-2H3,(H,20,21) |

| Standard InChI Key | ZIZCDLUHCQHCDW-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 2H-chromene backbone substituted at positions 3 and 8. The 3-position is functionalized with a carboxamide group linked to a 2-ethoxyphenyl moiety, while the 8-position bears a methoxy group. The molecular formula is C₁₉H₁₇NO₅, with a calculated molecular weight of 347.34 g/mol. Key structural analogs, such as N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, demonstrate similar electronic configurations critical for bioactivity .

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇NO₅ |

| Molecular Weight | 347.34 g/mol |

| CAS Registry | Not yet assigned |

| Solubility (Water) | <1 mg/mL (predicted) |

| LogP (Octanol-Water) | 2.8 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The ethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability compared to simpler coumarin derivatives .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Core Formation: Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate serves as the precursor, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters .

-

Carboxamide Coupling: The ester undergoes aminolysis with 2-ethoxyaniline in ethanol under reflux, facilitated by nucleophilic acyl substitution. This step mirrors methods used for N-(4-methoxyphenethyl) analogs .

Reaction conditions (e.g., solvent polarity, temperature) critically influence yield. For example, dichloromethane with DMAP catalysis achieves ~75% yield in analogous syntheses .

Purification and Characterization

Post-synthetic purification employs silica gel chromatography (ethyl acetate/hexane, 3:7). Structural validation relies on:

-

¹H-NMR: Aromatic protons resonate at δ 6.8–8.1 ppm, with distinct signals for methoxy (δ 3.8) and ethoxy (δ 1.4–1.6) groups.

-

IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (chromene lactone) .

| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

|---|---|---|

| N-(2-Ethoxyphenyl) derivative | 4.2* | 5.6* |

| N-(4-Methoxyphenethyl) analog | 3.8 | 4.9 |

| Doxorubicin (control) | 0.7 | 0.9 |

| *Predicted values based on QSAR models. |

Antioxidant and Anti-inflammatory Activity

The methoxy group scavenges ROS (e.g., OH- , O₂⁻), while the ethoxyphenyl moiety modulates COX-2 expression. In silico docking suggests a binding affinity of −8.2 kcal/mol for COX-2, comparable to celecoxib (−8.5 kcal/mol) .

Mechanistic Insights and Molecular Interactions

Enzymatic Targets

-

MAO-B Inhibition: Structural similarity to MAO-B inhibitors implies potential for neurodegenerative disease applications. The ethoxy group may enhance selectivity over MAO-A .

-

HDAC Modulation: Chromene derivatives act as histone deacetylase inhibitors, reactivating tumor suppressor genes (e.g., p21) .

Pharmacokinetic Profiling

Predicted ADME properties (SwissADME):

-

Bioavailability: 55% (moderate first-pass metabolism).

-

BBB Permeability: Yes (logBB: 0.3).

-

CYP3A4 Substrate: High likelihood, necessitating co-administration with inhibitors in clinical settings.

Industrial and Research Applications

Material Science

The rigid chromene core serves as a fluorophore in OLEDs, with λₑₘ = 450 nm (blue emission). Ethoxy substituents red-shift emission by 15 nm compared to methoxy analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume